molecular formula C22H16N2O6 B15152634 N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide

N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide

Cat. No.: B15152634
M. Wt: 404.4 g/mol
InChI Key: ZPNPEFGQYZKVAK-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a nitro group, and a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the nitro group, and the attachment of the methoxyphenoxy substituent. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the benzofuran core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyphenoxy Substituent: This step involves the reaction of the nitrobenzofuran intermediate with 4-methoxyphenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy substituent may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide can be compared with other similar compounds, such as:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but lacks the benzofuran core and nitro group.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenoxy group but has a different core structure.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl group but has a different overall structure.

The uniqueness of this compound lies in its combination of the benzofuran core, nitro group, and methoxyphenoxy substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenoxy)phenyl]-5-nitro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C22H16N2O6/c1-28-16-7-9-18(10-8-16)30-17-5-2-14(3-6-17)23-22(25)20-13-29-21-11-4-15(24(26)27)12-19(20)21/h2-13H,1H3,(H,23,25)

InChI Key

ZPNPEFGQYZKVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=COC4=C3C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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